molecular formula C14H6N3NaO5S B12740112 sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate CAS No. 70321-84-5

sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate

Katalognummer: B12740112
CAS-Nummer: 70321-84-5
Molekulargewicht: 351.27 g/mol
InChI-Schlüssel: HVQDGOPDEZCEOF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is a complex organic compound with the molecular formula C14H6N3NaO5S This compound is known for its unique structural features, which include a naphthoquinone core fused with a benzotriazole ring and a sulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate typically involves multi-step organic reactions. One common method involves the reaction of naphthoquinone with benzotriazole under specific conditions to form the core structure. The sulfonation of the resulting compound is then carried out using sulfuric acid or other sulfonating agents to introduce the sulfonate group. The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthoquinone derivatives: Compounds such as 1,4-naphthoquinone share a similar core structure.

    Benzotriazole derivatives: Compounds like benzotriazole itself are structurally related.

    Sulfonated aromatic compounds: Examples include sodium naphthalene sulfonate.

Uniqueness

Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is unique due to its combination of a naphthoquinone core, benzotriazole ring, and sulfonate group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Eigenschaften

CAS-Nummer

70321-84-5

Molekularformel

C14H6N3NaO5S

Molekulargewicht

351.27 g/mol

IUPAC-Name

sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate

InChI

InChI=1S/C14H7N3O5S.Na/c18-13-6-3-1-2-4-7(6)14(19)10-8(13)5-9(23(20,21)22)11-12(10)16-17-15-11;/h1-5H,(H,15,16,17)(H,20,21,22);/q;+1/p-1

InChI-Schlüssel

HVQDGOPDEZCEOF-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NNN=C4C(=C3)S(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.